4-Nitrophenyl 2-hydroxy-5-nitrobenzoate
Description
4-Nitrophenyl 2-hydroxy-5-nitrobenzoate is an aromatic ester derivative featuring a 2-hydroxy-5-nitrobenzoic acid backbone esterified with a 4-nitrophenyl group. Structurally, it combines two nitro substituents: one at the para position on the phenyl ester group and another at the meta position relative to the hydroxyl group on the benzoate moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and applications.
The compound’s nitro groups act as strong electron-withdrawing groups, polarizing the ester bond and enhancing susceptibility to hydrolysis or nucleophilic attack. Such properties are critical in applications like prodrug design or catalytic substrates, where controlled release of 4-nitrophenol (a common chromophore) is desirable .
Properties
CAS No. |
17374-49-1 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.214 |
IUPAC Name |
(4-nitrophenyl) 2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C13H8N2O7/c16-12-6-3-9(15(20)21)7-11(12)13(17)22-10-4-1-8(2-5-10)14(18)19/h1-7,16H |
InChI Key |
RKASYGMMWOLFLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Synonyms |
2-hydroxy-,5-nitro-, 4-nitrophenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Esters of Hydroxy-Nitrobenzoic Acids
- Methyl 2-hydroxy-5-nitrobenzoate (CAS 17302-46-4) Structure: Methyl ester of 2-hydroxy-5-nitrobenzoic acid. Molecular Formula: C₈H₇NO₅; Molecular Weight: 197.15 g/mol . However, the absence of a para-nitro substituent on the ester moiety diminishes electronic activation of the ester bond.
- Ethyl 4-nitrobenzoate Structure: Ethyl ester of 4-nitrobenzoic acid. Molecular Formula: C₉H₉NO₄; Molecular Weight: 195.17 g/mol . Key Differences: The nitro group is para to the ester oxygen, enhancing electron withdrawal and hydrolysis rates compared to meta-substituted analogues. Ethyl esters generally exhibit slower hydrolysis than aryl esters due to weaker electron withdrawal from alkyl groups .
Nitro-Substituted Aromatic Heterocycles
- 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione Structure: Thiadiazole ring with 4-nitrophenylamino and thione groups. Key Differences: The thiadiazole core introduces heterocyclic aromaticity, altering electronic distribution and bioactivity.
- 1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups Example: Compounds from N-(4-nitrophenyl)acetohydrazonoyl bromide . Key Differences: Heterocyclic systems enhance planar rigidity and π-π stacking, improving interactions with biological targets. Antimicrobial activity against E. coli and C. albicans is notable in these derivatives .
Substituent Position and Electronic Effects
- (2-Butyl-5-nitrobenzofuran-3-yl)(4-nitrophenyl)methanone (Compound 9) Structure: Benzofuran fused with nitro and 4-nitrophenyl ketone groups. Key Differences: The ketone functionality and fused benzofuran ring increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions compared to esters .
Reactivity and Stability
- Hydrolysis Kinetics: 4-Nitrophenyl esters hydrolyze rapidly under basic conditions due to the electron-withdrawing nitro group activating the ester bond. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ at pH ~11 . Alkyl esters (e.g., methyl or ethyl) show slower hydrolysis, as seen in ethyl 4-nitrobenzoate’s stability under neutral conditions .
Thermal Stability :
- Aryl nitro compounds like 4-nitrophenyl phenyl ether exhibit moderate thermal stability (mp 57°C) , whereas heterocyclic derivatives (e.g., thiadiazoles) often have higher melting points due to crystalline packing .
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